
(1R,4R)-4-Methoxycyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-Methoxycyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with a methoxy group and a hydroxyl group. This compound is notable for its stereochemistry, with both substituents positioned in a specific spatial arrangement, denoted by the (1R,4R) configuration. This stereochemistry can significantly influence the compound’s chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Methoxycyclopent-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentene derivative.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other selective hydroxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-Methoxycyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are typical.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
(1R,4R)-4-Methoxycyclopent-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which (1R,4R)-4-Methoxycyclopent-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-Hydroxycyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,4R)-4-Methoxycyclohex-2-en-1-ol: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
(1R,4R)-4-Methoxycyclopent-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group can participate in unique interactions compared to hydroxyl or other substituents, making it valuable in various applications.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,4R)-4-methoxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
ABYAXJPWNDLTMQ-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H](C=C1)O |
Canonical SMILES |
COC1CC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)
![(5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13058115.png)

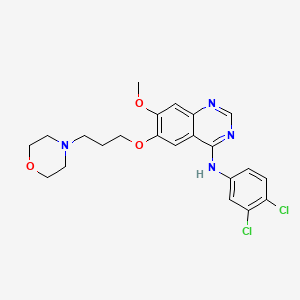
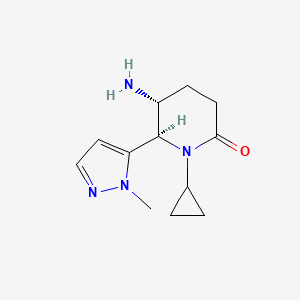
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
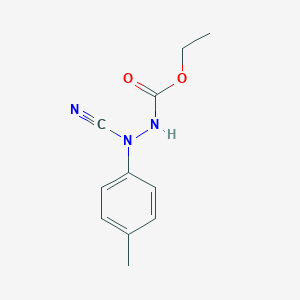
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)

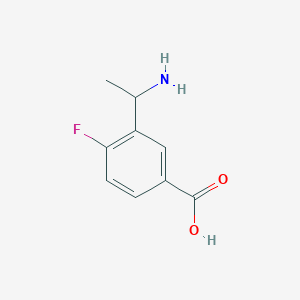
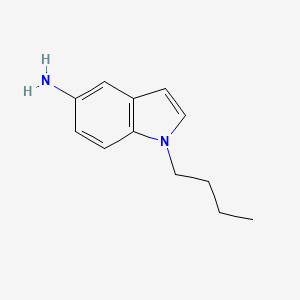
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
